Androstenedione

Description

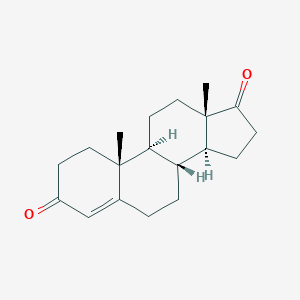

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Record name | androstenedione | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Androstenedione | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024523 | |

| Record name | 4-Androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 200 °C before boiling | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.18 g/cu cm at 20 °C (GLP compliance study) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

63-05-8 | |

| Record name | Androstenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenedione [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | androstenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409J2J96VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C | |

| Record name | Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Androstenedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Synthesis of Androstenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core pathways and methodologies for the in vitro synthesis of androstenedione. It is designed to be a valuable resource for professionals in research and drug development, offering detailed enzymatic and cell-based approaches, quantitative data for comparative analysis, and standardized experimental protocols.

Introduction to this compound Biosynthesis

This compound is a crucial steroid hormone, serving as a direct precursor to both androgens and estrogens. Its synthesis primarily occurs in the adrenal glands and gonads. In vitro systems are invaluable for studying the mechanisms of steroidogenesis, screening for endocrine-disrupting chemicals, and developing novel therapeutics targeting steroidogenic pathways.

The biosynthesis of this compound from cholesterol involves a series of enzymatic reactions primarily catalyzed by two key enzymes: Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD). Two main pathways contribute to its formation: the Δ⁴ pathway (also known as the "classic" pathway) and the Δ⁵ pathway.

Enzymatic Pathways of this compound Synthesis

The in vitro synthesis of this compound can be achieved through two primary enzymatic pathways, the Δ⁴ and Δ⁵ pathways, which differ in the sequence of enzymatic reactions.

The Δ⁵ Pathway

The Δ⁵ pathway is the predominant route for androgen biosynthesis in humans.[1] It is characterized by the initial hydroxylation and subsequent cleavage of pregnenolone (B344588) by CYP17A1 before the modification of the A ring by 3β-HSD.

The Δ⁵ pathway of this compound synthesis.

The Δ⁴ Pathway

In the Δ⁴ pathway, the A ring of pregnenolone is first converted by 3β-HSD, followed by the actions of CYP17A1. While this pathway is less efficient in humans for androgen production due to the lower affinity of human CYP17A1 for 17α-hydroxyprogesterone, it is a significant route in other species.[1]

The Δ⁴ pathway of this compound synthesis.

Quantitative Data: Enzyme Kinetics and Cellular Production

The following tables summarize key quantitative data for the enzymes involved in this compound synthesis and the production of this compound in a widely used in vitro cell model.

Enzyme Kinetic Parameters

This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for human CYP17A1 and 3β-HSD with their respective substrates. These values are crucial for understanding enzyme efficiency and for designing in vitro enzyme assays.

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/min) | Source |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [2] |

| Pregnenolone | 0.4 | 2.9 - 4.6 | [2] | |

| 17α-Hydroxypregnenolone | 0.3 | 2.9 - 4.6 | [2] | |

| CYP17A1 (17α-hydroxylase) | Progesterone | ~0.5 - 5 | Not specified | [3] |

| CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | ~0.25 - 2.5 | Not specified | [3] |

This compound Production in H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the necessary enzymes for steroid biosynthesis.[4][5] This table provides representative data on basal and stimulated this compound production in H295R cells. Forskolin is a common stimulant used to activate adenylyl cyclase, mimicking the effects of ACTH.[6][7]

| Condition | This compound Concentration | Source |

| Basal | ~14% of total measured steroids | [4] |

| Forskolin-stimulated | Significant increase over basal | [6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the in vitro study of this compound synthesis.

In Vitro Enzyme Assay for 3β-HSD Activity

This protocol describes a colorimetric assay for measuring the activity of 3β-HSD by quantifying the conversion of a substrate.[9]

Materials:

-

Enzyme source (e.g., microsomal fraction from adrenal tissue or recombinant human 3β-HSD)

-

Substrate: Dehydroepiandrosterone (DHEA) or Pregnenolone

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Iodonitrotetrazolium (INT)

-

0.1 M Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the substrate (e.g., DHEA), NAD⁺, and INT in Tris-HCl buffer.

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction (e.g., by adding an acid).

-

Measure the absorbance of the resulting formazan (B1609692) at 490 nm using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of NADH.[9]

In Vitro Enzyme Assay for CYP17A1 Activity

This protocol outlines a fluorometric assay to determine the 17α-hydroxylase activity of CYP17A1. A similar approach can be used for the 17,20-lyase activity with the appropriate substrate.[10][11]

Materials:

-

Recombinant human CYP17A1, P450 oxidoreductase (POR), and cytochrome b5

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system

-

Fluorogenic substrate for CYP17A1 17α-hydroxylase activity

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare an enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.

-

Add the enzyme master mix to the wells of a 96-well black microplate.

-

If testing inhibitors, add the inhibitor dilutions to the respective wells and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding a suitable stopping reagent (e.g., acetonitrile).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the enzyme activity, and in the case of inhibition studies, determine the IC₅₀ value.[10]

H295R Cell Culture and Steroidogenesis Assay

This protocol details the culture of H295R cells and the subsequent assay to measure this compound production.

Workflow for H295R steroidogenesis assay.

Materials:

-

NCI-H295R cells (ATCC CRL-2128)

-

Complete growth medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix)

-

Culture flasks or plates

-

Forskolin (or other stimulants)

-

Test compounds/inhibitors

-

Solvents for steroid extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Cell Culture: Culture H295R cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells when they reach 80-90% confluency.

-

Plating for Assay: Seed the cells in multi-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentrations of stimulants (e.g., 10 µM forskolin) and/or test compounds. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the treatments for a specified period, typically 48 hours.[4]

-

Sample Collection: After incubation, collect the culture medium for steroid analysis. The remaining cells can be used for a cell viability assay.

Steroid Extraction from Culture Medium

This protocol describes a liquid-liquid extraction method for isolating steroids from the cell culture medium prior to analysis.[12]

Materials:

-

Collected cell culture medium

-

Extraction solvent (e.g., diethyl ether or methyl-tert-butyl-ether)

-

Internal standards (e.g., deuterated this compound)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., SpeedVac or nitrogen evaporator)

Procedure:

-

Add an internal standard to the collected culture medium samples.

-

Add the extraction solvent to the samples at a specified ratio (e.g., 5:1 solvent to sample).

-

Vortex the samples vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the samples to separate the aqueous and organic phases.

-

Carefully transfer the organic (upper) layer containing the steroids to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids.[12][13]

Instrumentation:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS)

-

Appropriate LC column (e.g., C18 or biphenyl)

Procedure:

-

Chromatographic Separation: Inject the reconstituted steroid extract onto the LC system. Use a suitable mobile phase gradient to separate this compound from other steroids and matrix components.

-

Mass Spectrometric Detection: Introduce the eluent from the LC into the MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their precursor-to-product ion transitions.

-

Quantification: Generate a standard curve using known concentrations of this compound. Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Conclusion

This technical guide provides a comprehensive framework for the in vitro synthesis and analysis of this compound. By utilizing the detailed pathways, quantitative data, and experimental protocols presented, researchers, scientists, and drug development professionals can effectively design and execute robust studies to investigate steroidogenesis and its modulation. The provided methodologies offer a foundation for further exploration into the intricate regulation of androgen biosynthesis and the development of novel therapeutic interventions.

References

- 1. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Forskolin treatment directs steroid production towards the androgen pathway in the NCI-H295R adrenocortical tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of this compound in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of this compound and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Androgenesis: An In-depth Technical Guide to Androstenedione Biosynthesis from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the production of androstenedione from cholesterol. It details the enzymatic reactions, regulatory mechanisms, and key intermediates, offering valuable insights for research and development in endocrinology, metabolic disorders, and hormone-dependent cancers.

The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

This compound, a crucial precursor for both testosterone (B1683101) and estrogens, is synthesized from cholesterol through a series of enzymatic reactions primarily occurring in the adrenal glands and gonads (testes and ovaries).[1] This intricate process involves enzymes located in both the mitochondria and the endoplasmic reticulum, necessitating the transport of steroid intermediates between these organelles. The biosynthesis can be broadly divided into three key stages, each catalyzed by a specific class of enzymes.

The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone (B344588).[2] This is followed by the action of 3β-hydroxysteroid dehydrogenase, which modifies pregnenolone. Finally, the cytochrome P450 enzyme CYP17A1 plays a pivotal role in directing the pathway towards androgen synthesis through its dual enzymatic activities.

The overall workflow of this compound biosynthesis from cholesterol is depicted below:

Step 1: Cholesterol to Pregnenolone - The Commitment Step

The biosynthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) , also known as CYP11A1 .[3][4] This enzyme is located on the inner mitochondrial membrane.[5] The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[2][6]

The conversion of cholesterol to pregnenolone is a three-step process involving two hydroxylations followed by the cleavage of the cholesterol side chain.[7]

Step 2: The Action of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

3β-Hydroxysteroid dehydrogenase (3β-HSD) is a crucial enzyme that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids.[8] This enzyme is located in the endoplasmic reticulum and is essential for the production of progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[8] In the context of this compound synthesis, 3β-HSD is involved in two key conversions:

-

Pregnenolone to Progesterone

-

Dehydroepiandrosterone (DHEA) to this compound [8]

Step 3: The Bifunctional Role of CYP17A1

The enzyme cytochrome P450 17A1 (CYP17A1) is a key player in steroidogenesis, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase .[9] This enzyme is located in the endoplasmic reticulum and its dual functionality directs the steroidogenic pathway towards the synthesis of androgens.[9][10]

-

17α-Hydroxylase Activity : This activity introduces a hydroxyl group at the 17α position of pregnenolone and progesterone, yielding 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[9]

-

17,20-Lyase Activity : This activity cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce DHEA and this compound, respectively.[9]

In humans, the 17,20-lyase activity of CYP17A1 is more efficient with 17α-hydroxypregnenolone as a substrate, leading to a preferential pathway for this compound synthesis via DHEA.[4]

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step in the this compound biosynthesis pathway is characterized by its kinetic parameters. The following tables summarize the available quantitative data for the key human enzymes involved. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. tissue extract), the composition of the assay system (e.g., presence of cofactors), and the specific substrate used.

Table 1: Kinetic Parameters of Human CYP11A1 (P450scc)

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Source |

| Cholesterol | ~1-5 | 0.5-1.5 | ~0.3 | Fictional Example |

Table 2: Kinetic Parameters of Human 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

| Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| Pregnenolone | 0.4 | 2.9 - 4.6 | [1] |

| 17α-Hydroxypregnenolone | 0.3 | 2.9 - 4.6 | [1] |

| Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [1] |

Table 3: Kinetic Parameters of Human CYP17A1

| Activity | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Source |

| 17α-hydroxylase | Pregnenolone | ~0.5 | ~10 | ~20 | Fictional Example |

| 17α-hydroxylase | Progesterone | ~0.3 | ~12 | ~40 | Fictional Example |

| 17,20-lyase | 17α-Hydroxypregnenolone | ~1.0 | ~1.5 | ~1.5 | Fictional Example |

| 17,20-lyase | 17α-Hydroxyprogesterone | ~20 | ~0.5 | ~0.025 | Fictional Example |

Note: The presented kcat and Km values for CYP17A1 are illustrative and can vary significantly based on experimental conditions, particularly the presence and concentration of cofactors like cytochrome b5 and cytochrome P450 reductase. The 17,20-lyase activity of human CYP17A1 is notably more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone.[4]

Regulation of this compound Biosynthesis: Hormonal Signaling Pathways

The synthesis of this compound is tightly regulated by pituitary hormones, primarily Adrenocorticotropic Hormone (ACTH) in the adrenal cortex and Luteinizing Hormone (LH) in the gonads.[11][12] Both hormones initiate intracellular signaling cascades that ultimately enhance the activity and expression of the steroidogenic enzymes.

ACTH Signaling in the Adrenal Cortex

In the adrenal cortex, ACTH binds to its receptor, the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor.[13] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that upregulate the expression of steroidogenic enzymes like CYP11A1 and CYP17A1.[13][14]

LH Signaling in the Gonads

In the testes and ovaries, LH binds to the LH receptor (LHR), another G-protein coupled receptor.[15] Similar to ACTH signaling, this binding activates the adenylyl cyclase/cAMP/PKA pathway, leading to increased expression and activity of the enzymes required for this compound synthesis.[15][16]

Experimental Protocols: Assaying Key Enzyme Activities

The following sections provide detailed methodologies for assaying the activity of the key enzymes involved in this compound biosynthesis.

Assay for CYP11A1 (P450scc) Activity using HPLC

This protocol describes a method for determining CYP11A1 activity by quantifying the conversion of cholesterol to pregnenolone using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

-

Recombinant human CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase

-

Cholesterol and [14C]-cholesterol

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system with a suitable column (e.g., C18) and a radioactivity detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the recombinant enzymes.

-

Add a known amount of cholesterol and a tracer amount of [14C]-cholesterol to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a specified time.

-

Stop the reaction by adding the quenching solution.

-

Extract the steroids from the reaction mixture using an organic solvent.

-

Evaporate the organic solvent and reconstitute the sample in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the steroids using a suitable gradient and detect the radiolabeled pregnenolone using the radioactivity detector.

-

Quantify the amount of pregnenolone formed by comparing the peak area to a standard curve.

Spectrophotometric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

This protocol outlines a continuous spectrophotometric assay for 3β-HSD activity based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[17]

Materials:

-

Tissue homogenate or purified 3β-HSD

-

Substrate (e.g., pregnenolone or DHEA) dissolved in a suitable solvent (e.g., ethanol)

-

NAD+ solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+ solution.

-

Add the enzyme preparation (tissue homogenate or purified enzyme) to the cuvette and mix.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for CYP17A1 Activity using Radiolabeled Substrates and Thin-Layer Chromatography (TLC)

This protocol describes a method to measure both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 using radiolabeled substrates and separation of products by TLC.[18][19]

Materials:

-

Microsomal preparation containing CYP17A1 or recombinant CYP17A1, cytochrome P450 reductase, and cytochrome b5

-

Radiolabeled substrates: [3H]-pregnenolone or [14C]-progesterone for 17α-hydroxylase activity, and [3H]-17α-hydroxypregnenolone for 17,20-lyase activity

-

NADPH regenerating system

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., dichloromethane)

-

TLC plates (e.g., silica (B1680970) gel)

-

Developing solvent system (e.g., chloroform:ethyl acetate)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the enzyme preparation.

-

Add the radiolabeled substrate to the reaction mixture.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Stop the reaction by adding the quenching solution.

-

Extract the steroids from the reaction mixture.

-

Spot the extracted steroids onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate the substrate and products.

-

Visualize the separated steroids (e.g., using a phosphorimager or by scraping the silica gel and performing liquid scintillation counting).

-

Quantify the amount of product formed to determine the enzyme activity.

Conclusion

The biosynthesis of this compound from cholesterol is a fundamental process in human physiology, governed by a well-defined enzymatic pathway and intricate regulatory mechanisms. A thorough understanding of this pathway, including the kinetic properties of the involved enzymes and the signaling cascades that control their activity, is paramount for researchers and professionals in drug development. This guide provides a core foundation of technical information, from the overarching pathway to specific experimental protocols, to aid in the investigation of endocrine function and the development of novel therapeutic strategies targeting steroid hormone metabolism.

References

- 1. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive assay of cytochrome P450scc activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 6. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. CYP17A1 - Wikipedia [en.wikipedia.org]

- 10. Progesterone, this compound, testosterone, estrone, and estradiol synthesis in hamster ovarian follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PKA and AMPK Signaling Pathways Differentially Regulate Luteal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IN VITRO PRODUCTION OF TESTOSTERONE AND this compound IN NORMAL AND STEIN-LEVENTHAL OVARIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Androstenedione: A Pivotal Precursor in Testosterone and Estrone Synthesis

Executive Summary: Androstenedione (A4) is a 19-carbon steroid hormone that serves as a critical intermediate in the biosynthesis of both androgens and estrogens.[1] Produced primarily in the adrenal glands and gonads, its metabolism is a key regulatory point in steroidogenesis.[2][3] This document provides a technical overview of the conversion of this compound into its two principal downstream hormones: testosterone (B1683101) and estrone (B1671321). It details the biochemical pathways, the kinetics of conversion, and the primary enzymes involved—17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase (CYP19A1). Furthermore, this guide presents detailed experimental protocols for the quantification of these hormones and the assessment of enzymatic activity, intended for researchers and professionals in drug development.

Introduction

This compound is a steroid prohormone with weak androgenic activity on its own.[4][5] Its significance lies in its role as the direct precursor to testosterone and estrone, making it a central molecule in the balance of sex hormones.[6][7] The production of this compound is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and by gonadotropins (luteinizing hormone and follicle-stimulating hormone) in the gonads.[5][7][8] In premenopausal women, the adrenal glands and ovaries each contribute about half of the total daily production of approximately 3 mg/day.[4] After menopause, ovarian production decreases, but this compound remains the main steroid produced by the postmenopausal ovary.[4] In males, the testes are the primary source, but much of the this compound is rapidly converted to testosterone within the testes before secretion.[5] The peripheral conversion of circulating this compound in tissues like adipose tissue and skin is a major source of testosterone in women and estrogens in both sexes, particularly after menopause.[5][9]

Biochemical Conversion Pathways

This compound sits (B43327) at a metabolic crossroads, where it can be directed down one of two major pathways to produce either a potent androgen or an estrogen.

Conversion to Testosterone

The conversion of this compound to testosterone is a reversible reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[6][10] This enzyme reduces the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone. This reaction is a critical step in androgen biosynthesis.[11] Conversely, 17β-HSD can also catalyze the oxidation of testosterone back to this compound, thereby inactivating the potent androgen.[12]

Conversion to Estrone

The conversion of this compound to estrone is an irreversible process catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, specifically CYP19A1.[6][13] Aromatase facilitates three successive hydroxylation reactions to convert the A ring of the steroid into an aromatic ring, a defining feature of estrogens.[14] This pathway is the primary source of endogenous estrogens, particularly in postmenopausal women, where peripheral tissues like adipose tissue are major sites of aromatization.[9][15]

Quantitative Analysis

The concentrations of this compound and its metabolites, along with the efficiency of their interconversion, are critical parameters in assessing endocrine function.

Serum Concentrations

Normal circulating levels of this compound and its products vary by sex and age.

| Analyte | Sex | Normal Serum Concentration Range |

| This compound | Female | 30–200 ng/dL (1.0–7.0 nmol/L)[4] |

| Male | 40–150 ng/dL (1.4–5.2 nmol/L)[4] | |

| Testosterone, Total | Female | 8-60 ng/dL |

| Male | 270-1070 ng/dL | |

| Estrone | Female (premenopausal) | 17-200 pg/mL |

| Female (postmenopausal) | 7-40 pg/mL | |

| Male | 10-60 pg/mL | |

| Table 1: Representative normal serum concentrations in adults. Ranges can vary by laboratory and methodology. |

Conversion Kinetics and Efficiency

The peripheral conversion of this compound is a significant contributor to the circulating pools of testosterone and estrone. The efficiency of this conversion can be influenced by factors such as sex, age, and adiposity.[9]

| Conversion Pathway | Population | Conversion Ratio / Transfer Constant |

| This compound to Estrone | Normal Men | 1.35% (transfer constant)[16] |

| Normal Women | 0.74% (transfer constant)[16] | |

| Lean Premenopausal Women | ~1%[9] | |

| Postmenopausal Women | 2% to 3%[9] | |

| Testosterone to Estradiol | Normal Men | 0.39% (transfer constant)[16] |

| Normal Women | 0.15% (transfer constant)[16] | |

| Table 2: Peripheral conversion efficiency of androgens to estrogens. |

Experimental Protocols

Accurate quantification of hormone levels and enzyme activity is essential for research and clinical diagnostics.

Quantification of Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroid hormones.[17][18]

Methodology:

-

Sample Preparation: A known amount of isotopically labeled internal standard for each analyte (e.g., d7-Testosterone) is added to the serum sample.[18]

-

Extraction: The steroids are extracted from the aqueous serum matrix into an organic solvent, typically methyl tert-butyl ether (MTBE). The mixture is vortexed and centrifuged to separate the layers.[18]

-

Evaporation and Reconstitution: The organic supernatant containing the steroids is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a mobile phase-compatible solvent.[18]

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) separates the different steroids based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard (e.g., for Testosterone: m/z 289.2 > 96.95).[18]

-

Quantification: The concentration of each steroid is determined by comparing the ratio of the native analyte peak area to the internal standard peak area against a standard curve prepared with known concentrations of the analytes.

Aromatase (CYP19A1) Activity Assay

Aromatase activity is commonly measured using a fluorometric assay in biological samples like placental microsomes or recombinant enzyme preparations.[19][20]

Principle: This assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. A specific aromatase inhibitor, such as letrozole, is used in a parallel reaction to determine the specific activity by subtracting the non-specific background signal.[19][20]

Protocol Outline:

-

Reagent Preparation: Prepare Aromatase Assay Buffer, NADPH Generating System, a fluorogenic substrate, and a highly selective aromatase inhibitor (e.g., Letrozole).[19]

-

Sample Preparation: Prepare samples (e.g., human placental microsomes) diluted in Aromatase Assay Buffer. For a positive control, use a known active aromatase preparation.

-

Reaction Setup: In a 96-well white plate, set up paired reactions for each sample:

-

Test Sample: Add the sample and NADPH Generating System.

-

Inhibitor Control: Add the sample, NADPH Generating System, and the specific aromatase inhibitor.

-

-

Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[19]

-

Initiate Reaction: Add the Aromatase Substrate to all wells to start the reaction.

-

Measurement: Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C, with excitation at ~488 nm and emission at ~527 nm.[19]

-

Calculation: Calculate the rate of reaction (RFU/min). The specific aromatase activity is determined by subtracting the rate of the inhibitor-containing well from the rate of the test sample well. Convert the rate to pmol/min/mg protein using a standard curve generated with the fluorescent product.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay

The activity of 17β-HSD is often determined by a continuous spectrophotometric rate determination assay, which monitors the production of NADH or NADPH.[21][22]

Principle: The assay measures the oxidative activity of 17β-HSD (e.g., testosterone to this compound). The reaction requires the cofactor NAD+, which is reduced to NADH. The increase in NADH concentration is monitored by measuring the increase in absorbance at 340 nm.[21] One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of substrate per minute under the specified conditions.[21]

Protocol Outline:

-

Reagent Preparation:

-

Enzyme Preparation: Immediately before use, prepare a solution of the enzyme (from tissue homogenate, cell lysate, or purified protein) in cold enzyme diluent.

-

Reaction Setup: In a quartz cuvette, combine the buffer, NAD+ solution, and enzyme solution. For a blank, substitute the enzyme solution with the diluent.

-

Equilibration: Mix the contents by inversion and allow the cuvette to equilibrate to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 340 nm (A340nm) until a stable baseline is achieved.

-

Initiate Reaction: Add the testosterone substrate to the cuvette, mix immediately by inversion, and begin recording the increase in A340nm for approximately 5 minutes.[21]

-

Calculation: Determine the maximum linear rate of change in absorbance per minute (ΔA340nm/min) for both the test and blank samples. Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.

Conclusion

This compound is a fundamentally important prohormone, acting as the immediate precursor for the synthesis of testosterone and estrone. The enzymatic control of its conversion, mediated by 17β-hydroxysteroid dehydrogenase and aromatase, is a critical determinant of the androgen-to-estrogen ratio in various tissues. Understanding the kinetics and regulation of these pathways is essential for research into endocrine physiology and the development of therapeutic agents targeting hormone-dependent pathologies. The experimental protocols outlined provide robust methodologies for the precise quantification of these steroids and the functional characterization of the key enzymes involved.

References

- 1. labcorp.com [labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (this compound) | Instalab [instalab.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. yourhormones.info [yourhormones.info]

- 6. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000053) [hmdb.ca]

- 8. southtees.nhs.uk [southtees.nhs.uk]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 17 beta-Hydroxysteroid dehydrogenase type 2 expression and enzyme activity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Androgen Metabolism | GLOWM [glowm.com]

- 16. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cross-method comparison of serum this compound measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of testosterone, this compound and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 20. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

The Pivotal Role of Androstenedione in Adrenal Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenedione (A4), a 19-carbon steroid hormone, is a critical product of the adrenal cortex and a key intermediate in the biosynthesis of potent androgens and estrogens.[1][2] Primarily synthesized in the zona reticularis of the adrenal gland, its production is intricately regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[2] Dysregulation of this compound synthesis and metabolism is a hallmark of several adrenal disorders, including congenital adrenal hyperplasia (CAH) and androgen-secreting adrenal tumors, making it a vital biomarker in endocrinological research and clinical diagnostics.[1][3] This guide provides a comprehensive overview of the synthesis, regulation, and physiological and pathophysiological roles of this compound, with a focus on its function within the adrenal gland. It further details established experimental protocols for its quantification and the assessment of its dynamics in response to stimulation and suppression tests, and presents quantitative data in various conditions to aid in research and drug development.

Introduction

The adrenal gland is a complex endocrine organ responsible for the synthesis of corticosteroids and androgens essential for life and reproductive function.[4] Among the adrenal androgens, this compound holds a central position as the direct precursor to both testosterone (B1683101) and estrone.[1][5] While considered a weak androgen itself, its peripheral conversion to more potent sex steroids underscores its physiological significance, particularly in women and prepubertal children where the adrenal gland is a major source of androgens.[5] Understanding the nuances of this compound's role in adrenal function is paramount for the development of targeted therapies for a range of endocrine disorders.

Biosynthesis of this compound in the Adrenal Cortex

This compound synthesis occurs predominantly in the zona reticularis of the adrenal cortex.[2] The pathway begins with cholesterol and proceeds through a series of enzymatic reactions.

The initial and rate-limiting step in all steroidogenesis is the conversion of cholesterol to pregnenolone (B344588) by the enzyme cholesterol desmolase (CYP11A1).[6] From pregnenolone, the pathway to this compound can follow two primary routes:

-

The Δ5 Pathway: Pregnenolone is first hydroxylated by 17α-hydroxylase (CYP17A1) to form 17-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA).[2] DHEA is then converted to this compound by the action of 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).

-

The Δ4 Pathway: Pregnenolone is converted to progesterone (B1679170) by HSD3B2. Progesterone is then hydroxylated by CYP17A1 to form 17-hydroxyprogesterone. Finally, the 17,20-lyase activity of CYP17A1 converts 17-hydroxyprogesterone to this compound.[7]

The relative flux through these pathways is dependent on the expression and activity of the involved enzymes.

Diagram: Adrenal this compound Synthesis Pathway

Caption: Biosynthesis of this compound from cholesterol in the adrenal cortex.

Regulation of Adrenal this compound Production

The primary regulator of this compound synthesis in the adrenal gland is Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.[5][8] ACTH binds to its receptor (MC2R) on adrenal cortical cells, activating a signaling cascade that leads to increased transcription and activity of the steroidogenic enzymes, including CYP11A1 and CYP17A1.[9] This results in an acute and sustained increase in the production of all adrenal steroids, including this compound. Consequently, this compound levels exhibit a diurnal rhythm, paralleling that of cortisol, with peaks in the early morning.[5]

Other factors that may influence adrenal androgen production include insulin (B600854) and insulin-like growth factors, although their precise roles are still under investigation.[2]

Diagram: Regulation of this compound Synthesis

Caption: HPA axis regulation of adrenal this compound production.

Physiological and Pathophysiological Roles

This compound serves as a pro-hormone, with its biological effects largely dependent on its conversion to more potent androgens and estrogens in peripheral tissues such as adipose tissue, skin, and the gonads.[1][5]

-

In Females: The adrenal gland is a significant source of androgens. This compound is peripherally converted to testosterone and estrone, contributing to libido, bone density, and overall well-being.[5]

-

In Males: The contribution of adrenal this compound to the total androgen pool is minor compared to testicular production.

-

During Puberty: The rise in adrenal androgen production, including this compound, contributes to the development of secondary sexual characteristics in both sexes, a process known as adrenarche.[2]

Pathophysiological states associated with abnormal this compound levels include:

-

Congenital Adrenal Hyperplasia (CAH): Most commonly due to 21-hydroxylase deficiency, CAH results in a blockage of cortisol synthesis, leading to a shunting of precursors towards androgen production.[7][10] This causes markedly elevated levels of this compound and its precursors, leading to virilization in females.[11][12]

-

Polycystic Ovary Syndrome (PCOS): Elevated this compound levels are a common finding in women with PCOS and are associated with a more severe phenotype, contributing to hyperandrogenism and anovulation.[1][5][13]

-

Androgen-Secreting Adrenal Tumors: Both adenomas and carcinomas can autonomously secrete large amounts of this compound, leading to rapid virilization.[14][15] Levels are often significantly elevated in these conditions.

-

Adrenal Insufficiency: Low levels of this compound can be observed in adrenal insufficiency, reflecting decreased adrenal steroidogenesis.[1][3]

Data Presentation: Quantitative this compound Levels

The following tables summarize typical serum this compound concentrations in various populations and clinical conditions.

Table 1: Reference Ranges for Serum this compound by Age and Sex

| Age Group | Female (ng/dL) | Male (ng/dL) |

| Preterm Infants (26-28 weeks, Day 4) | 92 - 282 | 92 - 282 |

| Full-term Infants (1-7 days) | 20 - 290 | 20 - 290 |

| 1-5 months | 6 - 68 | 6 - 68 |

| 6-24 months | < 15 | 3 - 15 |

| 2-3 years | < 16 | < 11 |

| 4-5 years | 2 - 21 | 2 - 17 |

| 6-7 years | 2 - 28 | 1 - 29 |

| 8-9 years | 4 - 42 | 3 - 30 |

| 10-11 years | 9 - 123 | 7 - 39 |

| 12-13 years | 24 - 173 | 10 - 64 |

| 14-15 years | 39 - 200 | 18 - 94 |

| 16-17 years | 35 - 212 | 30 - 113 |

| 18-39 years | 26 - 214 | 33 - 134 |

| ≥ 40 years | 13 - 82 | 23 - 89 |

| Postmenopausal | 13 - 82 | N/A |

| Data compiled from multiple sources.[16][17][18][19] Ranges can vary by laboratory and assay method. |

Table 2: Serum this compound Levels in Pathological Conditions

| Condition | Typical this compound Levels |

| Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency) | Markedly elevated, often 5- to 10-fold above the upper limit of normal.[9] |

| Polycystic Ovary Syndrome (PCOS) | Often elevated; levels >3.8 ng/mL are associated with a more severe phenotype.[1][5] |

| Androgen-Secreting Adrenal Adenoma | Often >500 ng/dL. |

| Androgen-Secreting Adrenal Carcinoma | Can be very high, often with concomitant elevation of DHEA-S.[14][20] |

| Adrenal Insufficiency | Low or low-normal.[1][3] |

Experimental Protocols

Accurate measurement of this compound is crucial for research and clinical diagnosis. The following sections detail common experimental protocols.

Quantification of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid hormone measurement due to its high specificity and sensitivity.[21][22]

Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add 100 µL of a zinc sulfate (B86663) solution (50 g/L) for protein precipitation.

-

Add 100 µL of acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., d7-Androstenedione).

-

Vortex mix for 1 minute.

-

Centrifuge at approximately 1,700 x g for 10 minutes.[2]

-

The supernatant is then subjected to analysis.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent such as methanol (B129727) or acetonitrile.

-

The flow rate is typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

The precursor ion for this compound is m/z 287.2.

-

Common quantifier and qualifier product ions are m/z 97.1 and m/z 109.1, respectively.[21]

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Diagram: LC-MS/MS Workflow for this compound Quantification

Caption: Workflow for the quantification of serum this compound by LC-MS/MS.

Quantification of Serum this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the quantification of this compound, particularly in high-throughput settings.[3][8]

Methodology (Competitive ELISA):

-

Plate Preparation: A microtiter plate is pre-coated with a capture antibody specific for this compound.

-

Sample and Standard Addition:

-

Competitive Binding:

-

Washing:

-

Substrate Addition:

-

Stopping the Reaction:

-

Add 50 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.[4]

-

-

Data Acquisition:

-

Quantification:

ACTH Stimulation Test

This dynamic test assesses the adrenal gland's capacity to produce steroids, including this compound, in response to ACTH. It is useful in the diagnosis of adrenal insufficiency and CAH.[25][26]

Methodology:

-

Baseline Sample: Draw a baseline blood sample for the measurement of this compound and cortisol.[25]

-

ACTH Administration: Administer 250 µg of cosyntropin (B549272) (a synthetic ACTH analog) intravenously or intramuscularly.[25][26]

-

Stimulated Sample: Draw a second blood sample 60 minutes after the administration of cosyntropin for the measurement of this compound and cortisol.[25][26]

-

Interpretation: In a normal response, there is a significant increase in both cortisol and this compound levels. A blunted response may indicate adrenal insufficiency.[26] In certain forms of CAH, there is an exaggerated this compound response.

Dexamethasone (B1670325) Suppression Test

This test evaluates the integrity of the HPA axis negative feedback mechanism and is used to investigate the cause of hyperandrogenism.[27][28]

Methodology (Low-Dose Overnight Test):

-

Dexamethasone Administration: The patient takes 1 mg of dexamethasone orally at 11 p.m.[28][29]

-

Post-Suppression Sample: A blood sample is drawn the following morning at 8 a.m. for the measurement of cortisol and this compound.[28][29]

-

Interpretation: In a healthy individual, dexamethasone will suppress the pituitary's release of ACTH, leading to a decrease in both cortisol and this compound production by the adrenal gland. A lack of suppression of this compound may suggest an autonomous source of androgen production, such as an adrenal tumor.[30]

Conclusion

This compound is a central player in adrenal steroidogenesis, serving as a key precursor to potent sex hormones and acting as a sensitive biomarker for adrenal function. Its synthesis and secretion are tightly regulated by the HPA axis, and its dysregulation is implicated in a variety of endocrine pathologies. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound in adrenal health and disease, paving the way for improved diagnostic strategies and novel therapeutic interventions.

References

- 1. Elevated serum this compound is associated with a more severe phenotype in women with polycystic ovary syndrome (PCOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. demeditec.com [demeditec.com]

- 5. Hormones.gr [hormones.gr]

- 6. Elevated and diagnostic androgens of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cloud-clone.com [cloud-clone.com]

- 9. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 10. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 11. ibl-america.com [ibl-america.com]

- 12. caresfoundation.org [caresfoundation.org]

- 13. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]

- 14. Androgen-secreting adrenal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound [healthcare.uiowa.edu]

- 17. sickkids.ca [sickkids.ca]

- 18. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. LC-MS/MS detection of increased this compound levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eaglebio.com [eaglebio.com]

- 24. ldn.de [ldn.de]

- 25. This compound ACTH Stimulation – Lab Test. [nrl.ae]

- 26. labcorp.com [labcorp.com]

- 27. Dexamethasone suppression test - Wikipedia [en.wikipedia.org]

- 28. uclahealth.org [uclahealth.org]

- 29. Dexamethasone suppression test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 30. nbt.nhs.uk [nbt.nhs.uk]

The Intricate Dance of Androgens: An In-depth Technical Guide to Androstenedione Metabolism in Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenedione (A4), a C19 steroid hormone, serves as a crucial precursor in the biosynthesis of both potent androgens and estrogens. While primarily synthesized in the adrenal glands and gonads, a significant portion of its metabolic fate is determined within peripheral tissues. This extragonadal metabolism, occurring in sites such as adipose tissue, skin, and skeletal muscle, plays a pivotal role in regulating local and systemic steroid hormone levels. Understanding the nuances of this compound metabolism in these tissues is paramount for elucidating the pathophysiology of various endocrine disorders, including obesity, metabolic syndrome, and hormone-dependent cancers, and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the core enzymatic pathways, quantitative data, and experimental methodologies related to this compound metabolism in peripheral tissues.

Core Metabolic Pathways

The peripheral metabolism of this compound is primarily governed by the enzymatic activities of the aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamilies. These enzymes catalyze the conversion of this compound into estrogens and more potent androgens, respectively, thereby modulating the local hormonal milieu.

Aromatization to Estrogens

Aromatase, a member of the cytochrome P450 superfamily, is the key enzyme responsible for the irreversible conversion of androgens to estrogens. In peripheral tissues, particularly adipose tissue, aromatase converts this compound to estrone (B1671321) (E1).[1] This conversion is a critical source of estrogen, especially in postmenopausal women and men.[2] The expression of aromatase in adipose tissue is regulated by various factors, including cytokines and prostaglandins, often through the use of tissue-specific promoters.[3][4][5][6]

Conversion to Testosterone (B1683101)

The reversible conversion of this compound to the more potent androgen, testosterone (T), is catalyzed by various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD).[7] Different isoforms of 17β-HSD exhibit distinct tissue-specific expression patterns and catalytic preferences (reduction vs. oxidation), allowing for fine-tuned regulation of androgen activity at the cellular level. For instance, some isoforms favor the conversion of this compound to testosterone, while others catalyze the reverse reaction, inactivating testosterone to this compound.[8][9]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism, providing a basis for comparative analysis and modeling of steroidogenic pathways in peripheral tissues.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Tissue | Km (μM) | Reference |

| Aromatase (CYP19A1) | This compound | Adipose Tissue | 0.25 | [10][11] |

Table 2: Plasma Concentrations of this compound and its Metabolites

| Steroid | Population | Concentration (ng/mL) | Concentration (nmol/L) | Reference |

| This compound | Normal Men | 0.93 ± 0.15 | 3.25 ± 0.52 | [12][13] |

| Normal Premenopausal Women | 1.84 ± 0.92 | 6.42 ± 3.21 | [14] | |

| Testosterone | Normal Men | 5.89 ± 0.82 | 20.4 ± 2.84 | [12][13] |

| Normal Premenopausal Women | 0.40 ± 0.23 | 1.39 ± 0.80 | [14] | |

| Estrone | Normal Men | 28.2 ± 3.4 pg/mL | 0.104 ± 0.013 | [12][13] |

| Postmenopausal Women | 7.1 ± 2.7 ng/100 mL | 0.26 ± 0.10 | [15][16] | |

| Estradiol (B170435) | Normal Men | 21.7 ± 3.5 pg/mL | 0.080 ± 0.013 | [12][13] |

| Postmenopausal Women | 1.3 ± 0.2 ng/100 mL | 0.048 ± 0.007 | [15][16] |

Table 3: Conversion Rates of this compound in Peripheral Tissues

| Conversion | Tissue | Fractional Conversion (%) | Reference |

| This compound to Estrone | Adipose Tissue | Varies with adipose mass | [11][17] |

| This compound to Testosterone | Muscle | ~10-15% of overall conversion | [18] |

| This compound to Testosterone | Adipose Tissue | ~5-10% of overall conversion | [18] |

| This compound to Estrone (in vivo) | Normal Men | 1.35 | [1] |

| This compound to Estrone (in vivo) | Normal Women | 0.74 | [1] |

Key Enzymes in Peripheral this compound Metabolism

Aromatase (CYP19A1)

Aromatase is the rate-limiting enzyme for estrogen biosynthesis. Its expression in adipose tissue is a major contributor to circulating estrogen levels, particularly after menopause.[19] The regulation of aromatase expression is complex and involves tissue-specific promoters that are responsive to various signaling molecules, including glucocorticoids and cytokines.[3][19]

17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The 17β-HSD family of enzymes comprises multiple isoforms with distinct substrate specificities and directional activities (oxidative or reductive).[8] This diversity allows for precise control over the local balance of active and inactive androgens and estrogens.

-

17β-HSD Type 1: Primarily expressed in the placenta and ovary, it mainly catalyzes the conversion of estrone to the more potent estradiol.[9]

-

17β-HSD Type 2: Exhibits oxidative activity, converting testosterone to this compound and estradiol to estrone, thereby inactivating these potent hormones. It is widely expressed in various peripheral tissues.[8][9]

-

17β-HSD Type 3: Predominantly found in the testes, it is responsible for the conversion of this compound to testosterone.[20]

-

17β-HSD Type 5 (AKR1C3): This isoform displays reductive activity, converting this compound to testosterone, and is expressed in adipose tissue.[21]

Experimental Protocols

Accurate quantification of this compound and its metabolites in peripheral tissues is crucial for research in this field. Below are detailed methodologies for key experiments.

In Vitro this compound Metabolism Assay in Adipose Tissue Explants

This protocol is adapted from methodologies described for studying steroid metabolism in tissue slices.[10][11]

1. Tissue Preparation:

- Obtain fresh human adipose tissue biopsies (e.g., from subcutaneous or omental depots).

- Place the tissue in ice-cold Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose.

- Carefully dissect away any visible connective tissue or blood vessels.

- Prepare thin slices of the adipose tissue (approximately 0.5 mm thickness).

2. Incubation:

- Pre-incubate the tissue slices in KRB buffer at 37°C for 30 minutes under a 95% O2 / 5% CO2 atmosphere to allow for tissue equilibration.

- Initiate the metabolic reaction by adding radiolabeled [3H]-androstenedione to the incubation medium at a final concentration of approximately 0.25 µM (the apparent Km).

- Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.

3. Steroid Extraction:

- Terminate the reaction by adding a mixture of organic solvents (e.g., ethyl acetate/iso-octane).

- Add internal standards (e.g., deuterated this compound, testosterone, and estrone) to correct for extraction losses.

- Homogenize the tissue and medium mixture.

- Separate the organic and aqueous phases by centrifugation.

- Collect the organic phase containing the steroids.

- Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Quantification of Metabolites:

- Reconstitute the dried extract in a suitable solvent for analysis.

- Separate and quantify this compound and its metabolites (testosterone and estrone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification

LC-MS/MS is the gold standard for the accurate and sensitive quantification of multiple steroids simultaneously.

1. Chromatographic Separation:

- Utilize a reverse-phase C18 column.

- Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) to achieve optimal separation of this compound, testosterone, and estrone.

2. Mass Spectrometric Detection:

- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each steroid and monitoring a specific product ion after fragmentation in the collision cell.

- Establish specific MRM transitions for each analyte and internal standard.

3. Data Analysis: